sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate
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Overview
Description
sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate is a complex organic compound that features a benzothiazole ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate typically involves multi-step organic reactions. One possible route could involve the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The final step might involve the formation of the pent-4-enoate moiety under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions could lead to the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with benzothiazole and furan rings are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, such compounds might be investigated for their potential as therapeutic agents. The presence of multiple functional groups could allow for interactions with various biological targets.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole and furan rings could facilitate binding to specific molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothiazole derivatives or furan-containing molecules. Examples could be:
- 2-(1,3-Benzothiazol-2-yl)phenol
- 5-(Furan-2-yl)-2-thiophenecarboxaldehyde
Uniqueness
What sets sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. This uniqueness might make it particularly valuable in specific research or industrial applications.
Properties
IUPAC Name |
sodium;(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S.Na/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16;/h1-6,9-10H,7-8H2,(H,18,19);/q;+1/p-1/b11-10+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLVSLFWXRRLMC-ASTDGNLGSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=CO3)/CCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12NNaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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